4-Methoxyisoindoline
Overview
Description
4-Methoxyisoindoline is a chemical compound with the IUPAC name 2,3-dihydro-1H-isoindol-4-yl methyl ether hydrochloride . It has a molecular weight of 185.65 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11NO.ClH/c1-11-9-4-2-3-7-5-10-6-8(7)9;/h2-4,10H,5-6H2,1H3;1H
. This indicates that the compound has a complex structure involving carbon, hydrogen, nitrogen, and oxygen atoms. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds often undergo various chemical reactions, including redox processes and bond cleavage .Physical and Chemical Properties Analysis
This compound is a solid substance that should be stored in an inert atmosphere at room temperature . .Scientific Research Applications
Asymmetric Synthesis and Potential Enzyme Inhibitors
4-Methoxyisoindoline-related compounds have been synthesized for potential applications as enzyme inhibitors. For instance, a study discussed the synthesis of 1-methoxyisoindoline, which is structurally related to certain nucleosides known for antiviral activity. This compound is proposed as a potential stable in vivo azosaccharide mimic, offering access to a new series of nucleoside analogues with potential antiretroviral (anti-HIV) applications and as glycosidase inhibitors (Ewing et al., 2001).
Tubulin Polymerization Inhibition
Methoxy-substituted isoindolines, closely related to this compound, have been evaluated for their ability to inhibit tubulin polymerization, a key mechanism in certain cytostatics. For example, a study found that derivatives like 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole displayed activity against this process and effectively disrupted microtubule assembly, similar to colchicine (Gastpar et al., 1998).
Photocleavage and Photolabile Precursors
A study explored the effects of electron-donating substituents, like 4-methoxy, on the efficiency of photolysis in 1-acyl-7-nitroindolines, which are useful as photolabile precursors for carboxylic acids, including neuroactive amino acids. It was found that 4-methoxy substitution significantly improved photolysis efficiency, demonstrating the potential of such modifications in the field of photochemistry (Papageorgiou & Corrie, 2000).
Novel Scalemic Enantiomers
Research on Isatis indigotica leaves led to the discovery of scalemic enantiomers with a novel carbon skeleton including 2-methoxyindolin-3-one. These compounds showed stereochemistry-dependent activity against LPS-induced NO production in cells, suggesting potential biological activity and therapeutic applications (Li et al., 2016).
Cytotoxic Evaluation of Aminoquinones
The synthesis of 4-methoxycarbonyl-3-methylisoquinolinequinone and its derivatives has been reported. These compounds showed significant cytotoxic activity against various human cancer cell lines, suggesting their potential as antitumor agents. Notably, specific derivatives exhibited notable antitumor activity against human gastric adenocarcinoma and bladder carcinoma (Delgado et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
4-Methoxyisoindoline, a derivative of the indole nucleus, is a bioactive aromatic compound Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological pathways due to their diverse biological activities . Therefore, it’s plausible that this compound may also affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the diverse biological activities of indole derivatives , it’s likely that this compound may exert a variety of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
4-Methoxyisoindoline, like other isoindoline derivatives, has been found to possess various biological activities
Cellular Effects
It is known that isoindoline derivatives can have a wide range of effects on cell function
Molecular Mechanism
It is known that isoindoline derivatives can interact with multiple receptors
Properties
IUPAC Name |
4-methoxy-2,3-dihydro-1H-isoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-9-4-2-3-7-5-10-6-8(7)9/h2-4,10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDSDKAYJZLMEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564156 | |
Record name | 4-Methoxy-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-73-4 | |
Record name | 4-Methoxy-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-2,3-dihydro-1H-isoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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